
5-Fluoro-3-i-pentyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-iso-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the iso-pentyloxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-iso-pentyloxyphenylzinc bromide typically involves the reaction of 5-fluoro-3-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Fluoro-3-iso-pentyloxybromobenzene+Zn→5-Fluoro-3-iso-pentyloxyphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
5-Fluoro-3-iso-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-fluoro-3-iso-pentyloxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the bromide ion, making the phenyl group more nucleophilic. This enhanced nucleophilicity allows the compound to participate in cross-coupling reactions, forming new carbon-carbon bonds. The presence of the fluorine atom and the iso-pentyloxy group further modulates the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-iso-propyloxyphenylzinc bromide
- 3,4,5-Trifluorophenylzinc bromide
- 3-Fluoro-5-iso-propyloxyphenylzinc bromide
Uniqueness
Compared to similar compounds, 5-fluoro-3-iso-pentyloxyphenylzinc bromide offers unique reactivity due to the specific positioning of the fluorine atom and the iso-pentyloxy group. This unique structure allows for selective reactions that are not easily achievable with other organozinc compounds.
Properties
Molecular Formula |
C11H14BrFOZn |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h4-5,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KZIPKJGFRZWLGU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


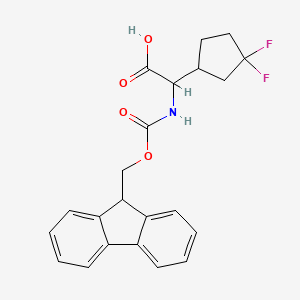
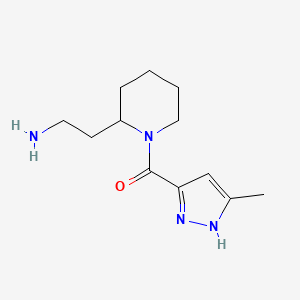

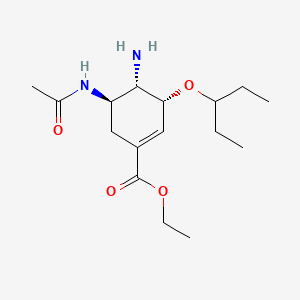
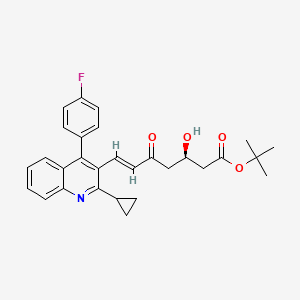
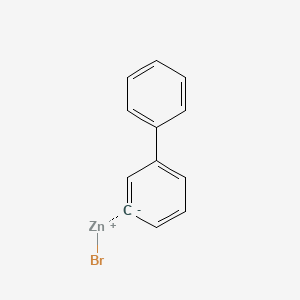
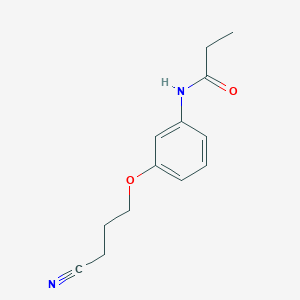
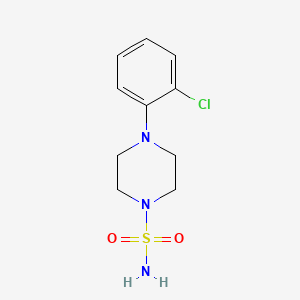
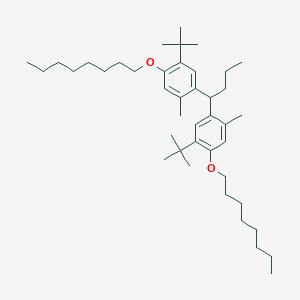
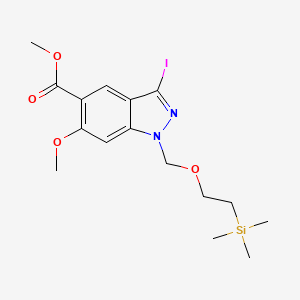

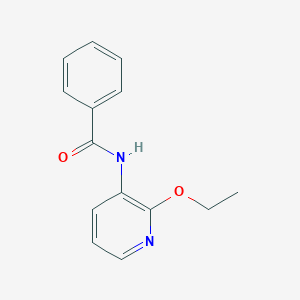
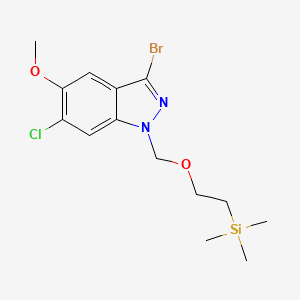
![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
